molecular formula C12H10BrNO2S B2396192 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid CAS No. 1551680-75-1

2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B2396192
CAS No.: 1551680-75-1
M. Wt: 312.18
InChI Key: JTTNATIZTMDYFT-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a carboxylic acid functional group attached to a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid typically involves the bromination of 4-methylphenylthiazole followed by carboxylation. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of 2-(2-Substituted-4-methylphenyl)-4-methylthiazole-5-carboxylic acid derivatives.

    Oxidation Reactions: Formation of this compound derivatives with oxidized methyl groups.

    Reduction Reactions: Formation of 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-methanol or 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-aldehyde.

Scientific Research Applications

2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The exact mechanism of action of 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid is not well-documented. thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate biological pathways and lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenyl)acetic acid
  • 2-Bromo-4-methylbenzaldehyde
  • 2-Bromo-4-methylphenylboronic acid

Uniqueness

2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid is unique due to the presence of both a thiazole ring and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTNATIZTMDYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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